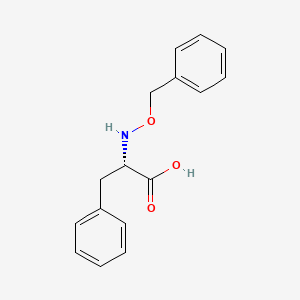
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring, a methyl group at the 4 position, and an ethenyl group attached to the benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde and 4-ethenylbenzoic acid.
Condensation Reaction: The aldehyde group of 2,5-dimethoxy-4-methylbenzaldehyde reacts with the carboxylic acid group of 4-ethenylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride to form the corresponding benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethylbenzamide.
Substitution: Formation of derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, leading to a cascade of intracellular signaling pathways that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar structural features.
2,5-Dimethoxy-4-iodophenethylamine (DOI): Another compound with similar methoxy substitutions and known for its hallucinogenic properties.
2,5-Dimethoxy-4-methylphenethylamine (2C-D): A compound with similar methoxy and methyl substitutions.
Uniqueness
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide is unique due to the presence of the ethenyl group attached to the benzamide moiety, which distinguishes it from other similar compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
53939-57-4 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxy-4-methylphenyl)-4-ethenylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-5-13-6-8-14(9-7-13)18(20)19-15-11-16(21-3)12(2)10-17(15)22-4/h5-11H,1H2,2-4H3,(H,19,20) |
Clave InChI |
NIMLEQKYKMQBGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
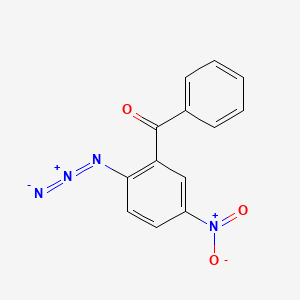
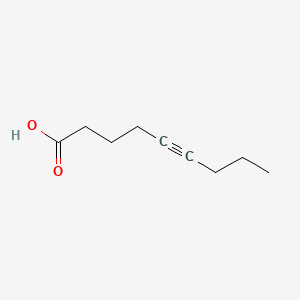

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
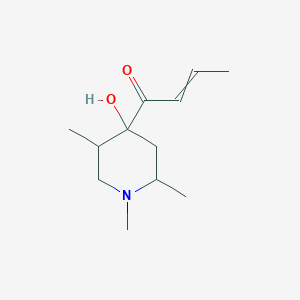
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)
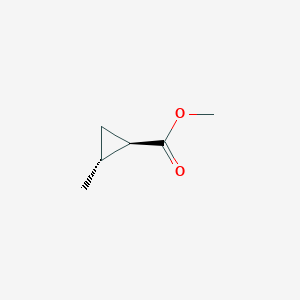
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
